molecular formula C15H9ClN4O5 B2535058 (4-Oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 5-chloro-2-nitrobenzoate CAS No. 481663-58-5

(4-Oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 5-chloro-2-nitrobenzoate

Cat. No. B2535058
CAS RN: 481663-58-5
M. Wt: 360.71
InChI Key: LXSDEESKHDPVCL-UHFFFAOYSA-N
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Description

The compound “(4-Oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 5-chloro-2-nitrobenzoate” is a heterocyclic organic compound .


Synthesis Analysis

The traditional method of synthesis of a 3-alkyl-1,2,3-benzotriazin-4-one is to diazotize an appropriately substituted N-alkylanthranilamide . This methodology has been applied to the synthesis of a series of 1,x-bis-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)alkanes by bis-diazotization of the appropriate bis-anthranilamide .


Molecular Structure Analysis

The crystal structures of a series of bis-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)alkanes have been determined by single crystal X-ray diffraction analysis . The structural parameters of the triazinone rings in these compounds do not display systematic differences with respect to those reported for a few analogous compounds .


Chemical Reactions Analysis

The ionization of the liberated hydroxy component by the starting resin-bound amine provides a useful color indicator of the progress of acylation reactions .


Physical And Chemical Properties Analysis

The related compound O-(3,4-Dihydro-4-oxo-1,2,3-benzotriazin-3-yl)-N,N,N’,N’-tetramethyluronium Tetrafluoroborate is a solid at 20 degrees Celsius and is soluble in acetonitrile . It should be stored under inert gas at a temperature between 0-10°C . It’s sensitive to light, moisture, and heat .

Scientific Research Applications

Structural Studies and Chemical Reactivity

Structural Analysis and Hydrogen Bonding : Research by Cortés et al. (2013) on related esters, including compounds with nitrobenzoate and benzotriazine units, highlights the importance of intramolecular hydrogen bonding and electronic polarization. These structural features influence the formation of complex molecular sheets and chains, indicating potential for diverse chemical reactivity and applications in material science or molecular engineering Cortés, Abonía, Cobo, & Glidewell, 2013.

Building Blocks for Heterocyclic Synthesis : Křupková et al. (2013) described the use of 4-chloro-2-fluoro-5-nitrobenzoic acid, a compound with structural similarities, as a versatile building block for synthesizing various heterocyclic scaffolds. This highlights the potential of compounds like "(4-Oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 5-chloro-2-nitrobenzoate" in contributing to the synthesis of new heterocyclic compounds with applications in drug discovery Křupková, Funk, Soural, & Hlaváč, 2013.

Potential Applications in Material Science and Corrosion Inhibition

Corrosion Inhibition : A study on benzotriazole derivatives by Aramaki et al. (1991) investigating their effectiveness in inhibiting copper corrosion in sulphate solutions suggests potential applications of similar compounds in protecting metals from corrosion. The study's insights into the protective films formed by these compounds indicate possible applications in coatings or treatments for metal preservation Aramaki, Kiuchi, Sumiyoshi, & Nishihara, 1991.

Insights into Chemical Transformations and Environmental Impact

Degradation Studies : Gibson and Green (1965) explored the alkaline and acidic degradation of 3-amino-1,2,3-benzotriazin-4-one and related compounds, shedding light on the chemical stability and transformation pathways of benzotriazin derivatives. Understanding these degradation mechanisms can inform environmental impact assessments and degradation-resistant material design Gibson & Green, 1965.

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of peptides , suggesting that this compound may also interact with amino acids or proteins.

Mode of Action

Related compounds have been used as coupling reagents in peptide synthesis . This suggests that this compound might also interact with its targets by forming bonds with them, facilitating the synthesis of larger molecules.

Biochemical Pathways

Given its potential role in peptide synthesis , it may influence the pathways related to protein synthesis and modification.

Result of Action

If it acts as a coupling reagent in peptide synthesis , it could facilitate the formation of peptide bonds, leading to the synthesis of proteins or peptides.

Safety and Hazards

The related compound O-(3,4-Dihydro-4-oxo-1,2,3-benzotriazin-3-yl)-N,N,N’,N’-tetramethyluronium Tetrafluoroborate is harmful if swallowed and causes severe skin burns and eye damage . It’s recommended to avoid breathing dusts or mists, and to wear protective gloves, clothing, and eye/face protection when handling this compound .

Future Directions

While specific future directions for this compound are not mentioned in the available resources, similar compounds are being used in the synthesis of macrocyclic polyamine derivatives with various lengths of linkers , indicating potential applications in the field of medicinal chemistry and drug design.

properties

IUPAC Name

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 5-chloro-2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN4O5/c16-9-5-6-13(20(23)24)11(7-9)15(22)25-8-19-14(21)10-3-1-2-4-12(10)17-18-19/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXSDEESKHDPVCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)COC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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